molecular formula C10H12BrFN2 B2366052 2-(2-Bromo-4-fluorophenyl)piperazine CAS No. 942474-01-3

2-(2-Bromo-4-fluorophenyl)piperazine

Cat. No.: B2366052
CAS No.: 942474-01-3
M. Wt: 259.122
InChI Key: NMHXUWAUDUUCBM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fourth position on the phenyl ring, which is attached to a piperazine moiety. The unique substitution pattern on the phenyl ring imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and piperazine.

    Nucleophilic Substitution: The 2-bromo-4-fluoroaniline undergoes a nucleophilic substitution reaction with piperazine in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form biaryl or diarylamine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylpiperazines.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms such as amines or alcohols.

    Coupling Reactions: Biaryl or diarylamine derivatives.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)piperazine depends on its specific biological target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for its target. The piperazine moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-fluorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Bromo-4-methylphenyl)piperazine: Similar structure but with a methyl group instead of fluorine.

    2-(2-Bromo-4-nitrophenyl)piperazine: Similar structure but with a nitro group instead of fluorine.

Uniqueness

2-(2-Bromo-4-fluorophenyl)piperazine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring This substitution pattern can impart distinct chemical and biological properties, such as enhanced reactivity in nucleophilic substitution reactions and improved binding affinity for certain biological targets

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHXUWAUDUUCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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